

Prinaberel estrogen receptor beta agonist mechanism of action

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Compound Focus: Prinaberel

CAS No.: 524684-52-4

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Pharmacological Profile & Mechanism of Action

Prinaberel functions as a selective estrogen receptor modulator that preferentially targets ER β . The table below summarizes its key binding affinity data, which underscores its high selectivity [1].

Species	ER β IC ₅₀ (nM)	ER α IC ₅₀ (nM)	Selectivity (ER β over ER α)
Human	5.4	1200	>200-fold
Rat	3.1	620	>200-fold
Mouse	3.7	750	>200-fold

Upon binding to ER β , **Prinaberel** activates the receptor, leading to its genomic and non-genomic signaling activities. A key aspect of its therapeutic action is the **trans-repression of pro-inflammatory genes** [2]. It has been shown to repress the transcription of genes such as **iNOS** and **COX-2**, as well as to reduce the activity of **NF- κ B p65** [1]. Additionally, **Prinaberel** dampens the **WNT/ β -catenin** and **PI3K-AKT** signaling pathways, which is associated with its anti-proliferative and pro-differentiation effects in cancer models [1].

Experimental Protocols & Key Findings

The following experimental details illustrate how **Prinaberel**'s effects are validated in preclinical research.

In Vitro Anti-inflammatory Activity

- **Objective:** To assess the anti-inflammatory effects of **Prinaberel** in human monocytic cells.
- **Methodology:** Cells were treated with **Prinaberel**. The expression of pro-inflammatory mediators was measured using techniques like Western Blot analysis.
- **Key Findings:** **Prinaberel** treatment led to a marked reduction in the protein levels of phosphorylated NF- κ B p65, iNOS, and COX-2, confirming its anti-inflammatory mechanism of action at a cellular level [2] [1].

In Vitro Anti-cancer Activity

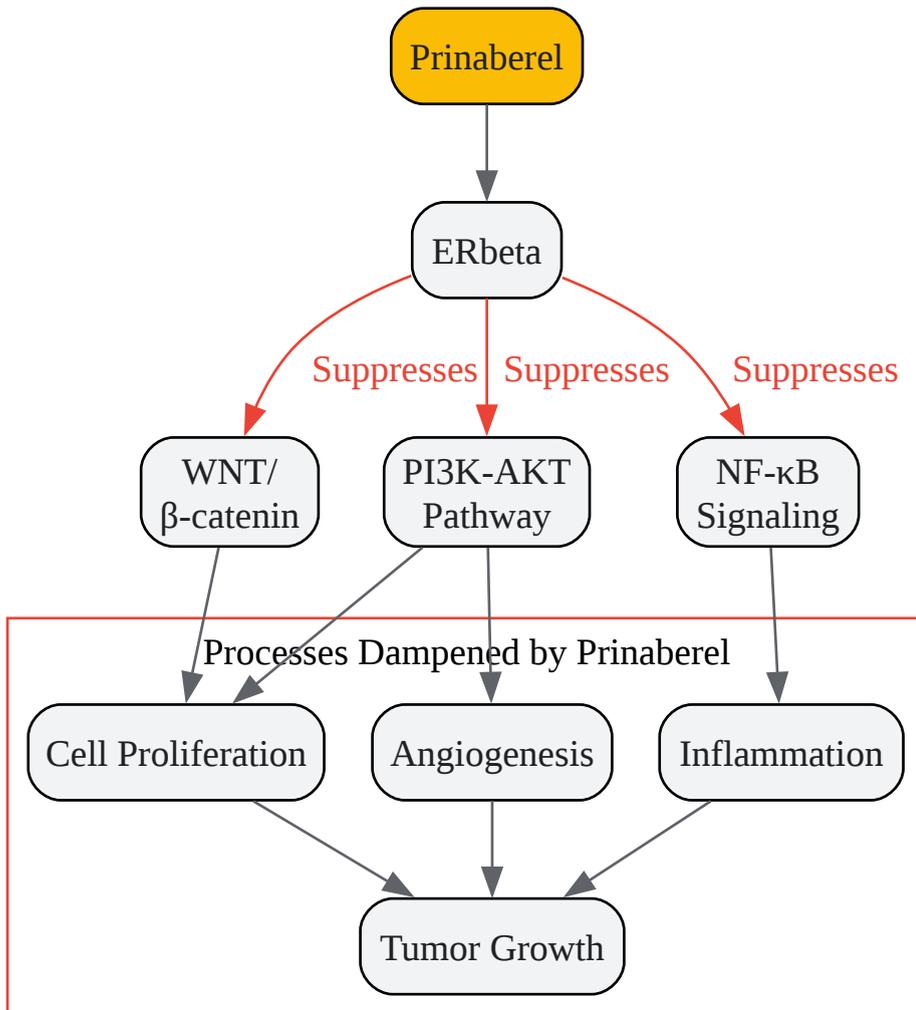
- **Objective:** To evaluate the effect of **Prinaberel** on ovarian cancer cell viability and apoptosis.
- **Cell Lines:** SKOV-3, A2780CP, and OVCAR-3 cells.
- **Protocol:**
 - Cells were treated with a range of **Prinaberel** concentrations (0.01 - 10 μ M) for 24-48 hours.
 - Cell proliferation was measured using standard assays (e.g., MTT).
 - Apoptosis was assessed after 48 hours of treatment (e.g., via caspase activation or flow cytometry).
- **Key Findings:** **Prinaberel** inhibited cell proliferation in a dose- and time-dependent manner. At 10 μ M, it significantly promoted apoptosis in SKOV-3 ovarian cancer cells [1].

In Vivo Efficacy in Skin Cancer Model

- **Objective:** To determine the chemopreventive efficacy of **Prinaberel** against UVB-induced skin cancer.
- **Animal Model:** SKH-1 hairless female mice.
- **Dosing Protocol:** Mice received a topical application of **Prinaberel** (2 mg/mouse in 200 μ L ethanol) 30 minutes prior to each UVB irradiation (180 mJ/cm²), repeated for 30 weeks.
- **Key Findings:** **Prinaberel** treatment significantly suppressed the development of squamous cell carcinoma. Analysis of tumors showed reduced proliferation, decreased angiogenesis, increased apoptosis, and inhibition of pro-inflammatory and WNT/PI3K-AKT signaling pathways [1].

Signaling Pathways and Experimental Workflow

The diagram below summarizes the key signaling pathways modulated by **Prinaberel**, based on the findings from the cited experiments, particularly in skin cancer models.



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Prinaberel's anti-tumor mechanism involves suppression of key oncogenic pathways.

The following flowchart outlines a standard experimental workflow used to characterize a compound like **Prinaberel**, from in vitro binding to in vivo efficacy studies.



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A generalized workflow for characterizing a selective ER β agonist like **Prinaberel**.

Clinical Development Status

Prinaberel has been investigated in clinical trials for several conditions. The table below summarizes its development status for different indications [3].

Indication	Highest Phase Reached	Status
Rheumatoid Arthritis	Phase II	Discontinued
Endometriosis	Phase II (Australia); Phase I (Japan)	Discontinued
Crohn's Disease	Discontinued	Discontinued
Interstitial Cystitis	Clinical Trial	Trial withdrawn (Sep 2020)

Despite demonstrating promising anti-inflammatory effects in preclinical models, its development for these indications has been halted [3] [4] [2].

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References

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